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molecular formula C8H3BrClN3O4 B8352023 7-Bromo-6-chloro-5-nitro-1,4-dihydro-2,3-quinoxalinedione

7-Bromo-6-chloro-5-nitro-1,4-dihydro-2,3-quinoxalinedione

Cat. No. B8352023
M. Wt: 320.48 g/mol
InChI Key: DQKMWWRESVLPIX-UHFFFAOYSA-N
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Patent
US05622952

Procedure details

To a stirred solution of 6-chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione (35 mg, 0.14 mmol) in DMF (0.35 mL), N-bromosuccinimide (39 mg, 0.22 mmol) was added and the solution was stirred at 28° C. for 5 days. The resulting solution was then diluted with water (3.5 mL) and the yellow solid was filtered, washed with water (2.0 mL) and dried to obtain 42 mg crude product as a yellow powder. It was purified by successive crystallization (three times) from DMSO-water (3:1) to furnish 18 mg (44%) of pure title compound as shining yellow flakes, m.p.>350° C.; 1H NMR (DMSO-d6): δ7.483 (s, 1H), 12.222 (s, 1H), 12.323 (br s, 1H); IR (KBr, cm-1): 3418, 3118, 1700, 1550, 1400, 1350, 1006, 675, 562.
Quantity
35 mg
Type
reactant
Reaction Step One
Quantity
39 mg
Type
reactant
Reaction Step One
Name
Quantity
0.35 mL
Type
solvent
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([N+:14]([O-:16])=[O:15])=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[C:6](=[O:13])[NH:5]2.[Br:17]N1C(=O)CCC1=O>CN(C=O)C.O>[Br:17][C:11]1[CH:10]=[C:9]2[C:4]([NH:5][C:6](=[O:13])[C:7](=[O:12])[NH:8]2)=[C:3]([N+:14]([O-:16])=[O:15])[C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
35 mg
Type
reactant
Smiles
ClC=1C(=C2NC(C(NC2=CC1)=O)=O)[N+](=O)[O-]
Name
Quantity
39 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.35 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
28 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 28° C. for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the yellow solid was filtered
WASH
Type
WASH
Details
washed with water (2.0 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to obtain 42 mg crude product as a yellow powder
CUSTOM
Type
CUSTOM
Details
It was purified by successive crystallization (three times) from DMSO-water (3:1)

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
BrC1=C(C(=C2NC(C(NC2=C1)=O)=O)[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 18 mg
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 40.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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